molecular formula C22H18BrClN4OS B282931 N-(4-bromo-2-chlorophenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-bromo-2-chlorophenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B282931
M. Wt: 501.8 g/mol
InChI Key: FBMDHFVXCSFVBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-chlorophenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, also known as BCT-100, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BCT-100 belongs to the class of compounds known as thiosemicarbazones, which have been shown to possess a wide range of biological activities, including antiviral, antimicrobial, antitumor, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-chlorophenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood, but it is believed to act by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. By inhibiting this enzyme, N-(4-bromo-2-chlorophenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can prevent the growth and proliferation of cancer cells and viruses.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to have several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, as well as the inhibition of viral replication. N-(4-bromo-2-chlorophenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-bromo-2-chlorophenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is its broad range of biological activities, which makes it a versatile compound for use in a variety of lab experiments. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to optimize its use in certain experiments.

Future Directions

There are several potential future directions for research on N-(4-bromo-2-chlorophenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. One area of interest is the development of new antitumor drugs based on the structure of N-(4-bromo-2-chlorophenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. Another potential direction is the investigation of N-(4-bromo-2-chlorophenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide's potential as an antiviral drug for the treatment of hepatitis C and other viral infections. Additionally, further research is needed to fully understand the mechanism of action of N-(4-bromo-2-chlorophenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide and to optimize its use in lab experiments.

Synthesis Methods

N-(4-bromo-2-chlorophenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be synthesized using a multi-step process involving the reaction of 4-bromo-2-chlorophenylhydrazine with ethyl 2-bromoacetate to form the intermediate compound, which is then reacted with 4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole-3-thiol to yield the final product.

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been the subject of several scientific studies investigating its potential therapeutic applications. One study found that N-(4-bromo-2-chlorophenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Another study demonstrated that N-(4-bromo-2-chlorophenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has antiviral activity against the hepatitis C virus, making it a potential candidate for the development of new antiviral drugs.

properties

Molecular Formula

C22H18BrClN4OS

Molecular Weight

501.8 g/mol

IUPAC Name

N-(4-bromo-2-chlorophenyl)-2-[[4-methyl-5-(naphthalen-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H18BrClN4OS/c1-28-20(11-15-7-4-6-14-5-2-3-8-17(14)15)26-27-22(28)30-13-21(29)25-19-10-9-16(23)12-18(19)24/h2-10,12H,11,13H2,1H3,(H,25,29)

InChI Key

FBMDHFVXCSFVBR-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)Br)Cl)CC3=CC=CC4=CC=CC=C43

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)Br)Cl)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.